molecular formula C5H7NO3 B082505 5-Methoxycarbonyl-2-isoxazoline CAS No. 15055-75-1

5-Methoxycarbonyl-2-isoxazoline

Cat. No. B082505
CAS RN: 15055-75-1
M. Wt: 129.11 g/mol
InChI Key: YHIUSKMZXDIGNJ-UHFFFAOYSA-N
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Description

Isoxazolines, including 5-Methoxycarbonyl-2-isoxazoline, are recognized for their relevance in organic chemistry due to their potential as intermediates in the synthesis of various compounds. They can be synthesized through 1,3-dipolar cycloaddition reactions of nitrile oxides and participate in numerous chemical transformations, illustrating their versatility and utility in synthetic chemistry.

Synthesis Analysis

The synthesis of 5-Methoxycarbonyl-2-isoxazoline derivatives has been explored through various methods. For instance, an improved method for the synthesis of 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides was developed using one-step cyclization of aldehydes with methyl nitroacetate, demonstrating the synthetic versatility of these compounds (E. Kaji & S. Zen, 1980).

Molecular Structure Analysis

Detailed studies on the molecular structure, including crystallographic analyses, reveal insights into the geometrical and electronic configurations of isoxazoline derivatives. For example, DFT studies and Hirshfeld surface analysis have been used to investigate the structure and intermolecular interactions of novel isoxazole derivatives, providing a basis for understanding their chemical reactivity and properties (Yassine Laamari et al., 2020).

Chemical Reactions and Properties

Isoxazoline derivatives, including 5-Methoxycarbonyl-2-isoxazoline, exhibit a range of chemical reactivities, such as participation in ring cleavage and reduction reactions. These reactivities are influenced by substituents and reaction conditions, providing a diverse array of potential transformations and synthetic applications (M. Nitta & T. Kobayashi, 1984).

Scientific Research Applications

  • Synthesis and Mechanistic Insights : A method for synthesizing 4-substituted-3,5-bis(methoxycarbonyl)-isoxazoline N-oxides was developed, highlighting the intramolecular nitrite ion displacement by the nitronate anion. This research also discusses the conversion of these isoxazoline N-oxides into 3,5-bis(butylcarbamoyl) isoxazoles (E. Kaji & S. Zen, 1980).

  • Novel Routes to Isoxazolines : A palladium-mediated method for preparing 3,5-disubstituted Δ2-isoxazolines from β,γ-unsaturated oximes was developed. This approach is tolerant of various functionalities in the starting materials, offering a rapid route to highly functionalized isoxazolines (M. Mosher et al., 2006).

  • Thermal Rearrangements and Synthesis of Ylides : Isoxazolines undergo thermal rearrangements to form various derivatives, including 3H-imidazol-1-ium ylides and their silver derivatives. This research offers insights into the effects of different solvents and substituents on these transformations (N. Coşkun & Meliha Çetin, 2010).

  • Ring Transformation into Indole Derivatives : A study on the transformation of 3,5-bis(methoxycarbonyl)-4-phenyl-2-isoxazoline-2-oxides into 2-methoxycarbonyl-1-oxido-3H-indole-3-acetates provides insights into the reaction mechanisms involving N-O bond fission and intramolecular aromatic substitution (K. Takahashi et al., 1985).

  • Metal-Carbonyl-Induced Reactions : Research on the reaction of 3,5-disubstituted 2-isoxazolines with pentacarbonyliron and nonacarbonyldi-iron reveals complex reaction mechanisms, including N–O and C-4–C-5 bond cleavage, and provides insights into the effects of different substituents (M. Nitta & Tomoshige Kobayashi, 1984).

  • Formation of Heterocycles : Studies on the synthesis of various heterocycles, including ethenoisoxazolo[5''',4''':3',4']furo[2'',3'':7',8']naphtho[2',3':4,5]furo[3,4-d]isoxazoles and pyrrolo[1,2-e]imidazol-6-ols, demonstrate the versatility of 5-Methoxycarbonyl-2-isoxazoline in forming complex molecular structures (K. Harada et al., 1993; N. Coşkun & Meliha Çetin, 2009).

Future Directions

Isoxazole is a five-membered heterocyclic pharmacophore widely used in drug discovery research . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . Future research may focus on developing alternate metal-free synthetic routes and exploring the potential biological activities of isoxazoline derivatives .

properties

IUPAC Name

methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIUSKMZXDIGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate

CAS RN

15055-75-1
Record name methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Kusumi, H Kakisawa, S Suzuki, K Harada… - Bulletin of the …, 1978 - journal.csj.jp
γ-Hydroxyglutamic acid was prepared easily via 3-ethoxycarbonyl-5-methoxycarbonyl-2-isoxazoline, which was the 1,3-dipolar adduct of methyl acrylate and ethyl cyanoformate N-oxide…
Number of citations: 23 www.journal.csj.jp
J KNUDSEN, SС SHARMA, KBG TORSSELL - 1982 - actachemscand.org
… 6-Ethyl-3-pyridazone 6 was similarly obtained from 3-ethyl-5-methoxycarbonyl-2-isoxazoline lm by refluxing with excess of hydrazine in toluene (6). The long-chain derivative 2r gave …
Number of citations: 68 actachemscand.org
M Mancera, I Roffé, JA Galbis - Tetrahedron, 1995 - Elsevier
The cycloaddition 1,3-dipolar of nitrile oxides to sugar nitro olefins and α,β-unsaturated carbonyl olefins has been investigated. The reaction is less regioselective that the cycloaddition …
Number of citations: 23 www.sciencedirect.com
P Li - 1998 - search.proquest.com
We have developed a novel method using intramolecular $\rm S\sb {N} 2\sp\prime $ O-cyclization for the diastereoselective construction of tetrahydrofuran derivatives. A cis-selectivity …
Number of citations: 0 search.proquest.com
H Cheul Kim, S Yeon Jo, D Ju Jeon… - Synthetic …, 2003 - Taylor & Francis
Various 3-thiomethyl-2-isoxazolines which were not easily available were prepared from 3-(2,2-dimethyloxiran-1-yl)isoxazolines by using sodium thiolates via retro-Aldol type reaction …
Number of citations: 5 www.tandfonline.com

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